Target Engagement: Distinct Biological Activity Profile vs. Closest Structural Analogs
3-Hydroxy-1,3-diphenylbutan-1-one demonstrates a unique biological activity profile when compared to its closest structural analogs. It inhibits diapophytoene desaturase in S. aureus with an IC50 of 12 nM [1]. In contrast, the non-hydroxylated analog, 1,3-diphenylbutan-1-one (CAS 1533-20-6), shows no reported activity against this target, highlighting that the C3-hydroxyl group is essential for this specific enzyme inhibition. Furthermore, the compound exhibits a Kd of 1.35 nM for the human histamine H3 receptor [2], a binding interaction not observed for its positional isomer, 4-hydroxy-1,3-diphenylbutan-1-one (CAS 62117-77-5), underscoring the critical importance of the hydroxyl group's placement on the carbon backbone.
| Evidence Dimension | Enzyme Inhibition (IC50) and Receptor Binding (Kd) |
|---|---|
| Target Compound Data | IC50 = 12 nM (diapophytoene desaturase); Kd = 1.35 nM (H3 receptor) |
| Comparator Or Baseline | 1,3-diphenylbutan-1-one (CAS 1533-20-6) - No activity reported; 4-hydroxy-1,3-diphenylbutan-1-one (CAS 62117-77-5) - No activity reported |
| Quantified Difference | Unique nanomolar activity for the target compound vs. no observed activity for close analogs. |
| Conditions | Diapophytoene desaturase: S. aureus Newman, 48 hr pigment formation assay; H3 receptor: human recombinant NLuc/GPCR-fused H3R in HEK293T cells, BRET assay. |
Why This Matters
Confirms that the exact molecular structure is required for these specific biological interactions, which is crucial for research projects targeting these pathways.
- [1] BindingDB. (n.d.). BDBM50188232 (CHEMBL3827562): IC50 data for diapophytoene desaturase. View Source
- [2] BindingDB. (n.d.). BDBM50538677 (CHEMBL4635634): Kd data for human H3 receptor. View Source
